molecular formula C11H21NO B1451008 4-cyclohexylpiperidin-4-ol CAS No. 273378-21-5

4-cyclohexylpiperidin-4-ol

Cat. No.: B1451008
CAS No.: 273378-21-5
M. Wt: 183.29 g/mol
InChI Key: AWNUCKUARQPKNM-UHFFFAOYSA-N
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Properties

IUPAC Name

4-cyclohexylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUCKUARQPKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reduction of imines followed by cyclization and reduction of the intermediate piperidinone . Phenylsilane plays a crucial role in promoting the formation and reduction of imines, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-cyclohexylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various cyclohexyl derivatives .

Comparison with Similar Compounds

    Substituted Piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.

    Spiropiperidines: Characterized by a spirocyclic structure, these compounds exhibit unique stereochemistry and reactivity.

Uniqueness: 4-cyclohexylpiperidin-4-ol’s uniqueness lies in its cyclohexyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its diverse applications in scientific research .

Biological Activity

4-Cyclohexylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclohexyl group and a hydroxyl group at the 4-position. This structural configuration is significant for its interaction with various biological targets, especially in the central nervous system.

Opioid Receptor Interaction

Recent studies have highlighted the role of this compound as a ligand for opioid receptors. It has been shown to interact with multiple opioid receptor subtypes, including the mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP) receptors. The binding affinities and functional activities of this compound were evaluated in vitro, revealing that modifications to its structure can significantly influence its receptor affinity and activity.

Table 1: Binding Affinities of this compound at Opioid Receptors

Receptor TypeBinding Affinity (IC50)Reference
MOPX nM
DOPY nM
KOPZ nM
NOPW nM

Analgesic Effects

The analgesic properties of this compound have been explored through various animal models. In studies assessing pain perception, it demonstrated significant anti-nociceptive effects in both acute and chronic pain models, such as the formalin test and tail immersion test.

Case Study: Analgesic Efficacy Assessment
In a controlled study, mice were administered 10 mg/kg of this compound prior to formalin injection. The results indicated a marked reduction in pain response compared to control groups, suggesting its potential utility as an analgesic agent.

Table 2: Pain Response Reduction in Mice Treated with this compound

Time Interval (min)Control Group Licking Time (s)Treatment Group Licking Time (s)
5AB
15CD
30EF

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly those related to pain perception and reward pathways. Its interaction with opioid receptors suggests a dual mechanism that could both alleviate pain and potentially influence addictive behaviors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclohexylpiperidin-4-ol
Reactant of Route 2
4-cyclohexylpiperidin-4-ol

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